molecular formula C14H21N3O3 B262158 2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

Katalognummer B262158
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: FRCLTZIMAFGGSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0633, and it belongs to the class of drugs known as Dipeptidyl peptidase-4 (DPP-4) inhibitors.

Wirkmechanismus

The mechanism of action of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which stimulate insulin secretion and improve glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound primarily involve its effects on glycemic control. Studies have shown that this compound can significantly reduce HbA1c levels, which is a marker of long-term glycemic control. Additionally, it has been shown to improve fasting and postprandial glucose levels and reduce the risk of hypoglycemia. Other potential effects of this compound include its effects on weight loss, lipid metabolism, and cardiovascular risk factors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its specificity as a DPP-4 inhibitor. This compound has been extensively studied and optimized to ensure its purity and potency, making it a reliable tool for studying the effects of DPP-4 inhibition on various physiological processes. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the study of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective DPP-4 inhibitors that can improve glycemic control without causing adverse effects. Additionally, this compound may have potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesemethoden

The synthesis method of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps. The first step involves the condensation of 1-methyl-1H-pyrazol-4-amine and (R)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid to form the intermediate compound. The intermediate compound is then subjected to hydrogenation and deprotection to obtain this compound. The synthesis method of this compound has been extensively studied and optimized to ensure its purity and yield.

Wissenschaftliche Forschungsanwendungen

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. It is primarily used as a DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes mellitus. This compound has been shown to improve glycemic control by inhibiting the degradation of incretin hormones, which stimulate insulin secretion. Additionally, it has been studied for its potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Eigenschaften

Molekularformel

C14H21N3O3

Molekulargewicht

279.33 g/mol

IUPAC-Name

2-[methyl-[(1-methylpyrazol-4-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14(19)20/h7,9,11-12H,3-6,8H2,1-2H3,(H,19,20)

InChI-Schlüssel

FRCLTZIMAFGGSH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

Kanonische SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.